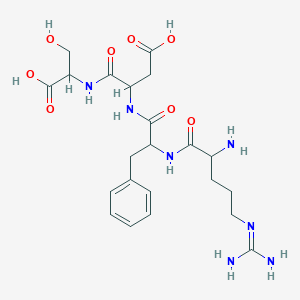
Arg-Phe-Asp-Ser
説明
Synthesis Analysis
Synthetic peptides containing the RGD sequence and its variants, including Arg-Phe-Asp-Ser, have been actively synthesized for research purposes. For instance, a sequential polypeptide containing Arg-Gly-Asp-Ser-Pro was synthesized, demonstrating the regular secondary structure of the monomeric peptide and its biological activity in inhibiting cell adhesion and spreading on fibronectin-coated dishes (Imanishi et al., 1995).
Molecular Structure Analysis
The molecular structure of peptides containing the RGD sequence is critical for their biological activity. For instance, the peptide Tyr-Gly-Arg-Gly-Asp-Ser-Pro binds to selected integrins and assumes a type II beta-turn in aqueous solutions, highlighting the significance of its secondary structure (Johnson et al., 1993).
Chemical Reactions and Properties
Chemical reactions involving the this compound sequence are significant in understanding its interaction with cell receptors and substrates. For example, studies have shown that peptides containing Arg-Gly-Asp and related sequences can be covalently immobilized on surfaces to support cell adhesion, demonstrating the peptides' chemical reactivity and binding specificity (Massia & Hubbell, 1990).
科学的研究の応用
ペプチドベースのハイドロゲル
ペプチド配列「Arg-Phe-Asp-Ser」は、ペプチドベースのハイドロゲルの開発に使用できます . これらのハイドロゲルは、短いアミノ酸配列から開発されており、生体適合性、生分解性、原子経済性において優れた特性が知られています . これらは主に、生体医用分野において、注射可能なハイドロゲルや細胞培養をサポートする細胞外培養マトリックスとして検討されています .
アミノ酸の修飾
ペプチド配列「this compound」は、ペプチドベースのハイドロゲルを改良および微調整するために使用できます . 化学修飾は、アプリケーションウィンドウの改善と、得られるハイドロゲルの特性の微調整の両方に無限の可能性を提供します .
ナノメディシンにおける自己組織化
ペプチド配列「this compound」は、ナノメディシンにおけるペプチドの自己組織化に使用できます . ペプチドは、細胞に強力で選択的な生物学的メッセージを伝達できる能力など、多くの理由からナノテクノロジーで広く普及しています .
軟骨軟骨溶解活性の抑制
“this compound”ペプチドアナログは、インテグリン結合型および非結合型フィブロネクチン断片の軟骨軟骨溶解活性を抑制することが報告されています .
インテグリン結合の阻害
ペプチド配列「this compound」は、フィブロネクチン断片のインテグリン結合と非結合を阻害することが報告されています .
生化学的および生理学的行動
Safety and Hazards
“Arg-Phe-Asp-Ser” is intended for R&D use only and not for medicinal, household, or other uses. In case of accidental exposure, appropriate safety measures should be taken, such as moving the victim to fresh air if inhaled, washing off with soap and plenty of water if it contacts the skin, rinsing with pure water for at least 15 minutes if it contacts the eyes, and seeking immediate medical attention .
特性
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N7O8/c23-13(7-4-8-26-22(24)25)18(33)27-14(9-12-5-2-1-3-6-12)19(34)28-15(10-17(31)32)20(35)29-16(11-30)21(36)37/h1-3,5-6,13-16,30H,4,7-11,23H2,(H,27,33)(H,28,34)(H,29,35)(H,31,32)(H,36,37)(H4,24,25,26)/t13-,14-,15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGYNNXCQOFQHW-VGWMRTNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N7O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the Arg-Phe-Asp-Ser sequence in cell adhesion?
A: The this compound sequence plays a crucial role in the regulation of T cell adhesion. Research suggests this sequence, found within the β1 domain of HLA class II molecules, acts as a binding site for the CD4 receptor on T cells. [, ] This interaction appears to negatively regulate antigen-independent adhesion between T cells and antigen-presenting cells like B cells. [] Synthetic peptides mimicking this sequence have been shown to inhibit the formation of conjugates between CD4+ T cells and B cells, highlighting its importance in immune cell interactions. []
Q2: How does the this compound sequence contribute to the infectivity of Trypanosoma cruzi?
A: While structurally similar to the Arg-Gly-Asp-Ser cell attachment site of fibronectin, the this compound sequence surprisingly exhibits inhibitory effects on Trypanosoma cruzi infection. [] Peptides containing this sequence, unlike those with Arg-Gly-Asp-Ser, bind to the parasite's surface and hinder its ability to invade cells. [] This finding suggests that T. cruzi might utilize different recognition mechanisms or bind to alternative sites on fibronectin during host cell invasion.
Q3: Can modifications to the this compound sequence affect its biological activity?
A: Yes, alterations to the this compound sequence can significantly impact its biological activity. Studies using synthetic peptides have shown that modifications within this sequence lead to a substantial reduction in the inhibition of conjugate formation between CD4+ T cells and B cells. [] This sensitivity to structural changes underscores the specificity of the interaction between the this compound sequence and its target, CD4.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B12005.png)



![4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B12014.png)

